2-(5-(3-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID
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Overview
Description
2-(5-(3-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID typically involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiazolidinone ring can be reduced to a thiazolidine ring.
Substitution: The propanoic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(5-(3-AMINOBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID.
Reduction: Formation of this compound.
Substitution: Formation of various substituted thiazolidinone derivatives.
Scientific Research Applications
2-(5-(3-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-(3-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazolidinone ring can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(3-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID
- 2-(5-(3-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID
Uniqueness
2-(5-(3-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, thiazolidinone ring, and propanoic acid moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S2/c1-7(12(17)18)14-11(16)10(22-13(14)21)6-8-3-2-4-9(5-8)15(19)20/h2-7H,1H3,(H,17,18)/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOGNRHIPUOQQA-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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